molecular formula C24H40BrNO3 B14584290 N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide CAS No. 61366-01-6

N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B14584290
CAS No.: 61366-01-6
M. Wt: 470.5 g/mol
InChI Key: YRZQSKWBTBZKLG-UHFFFAOYSA-N
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Description

N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide is an organic compound with a complex structure It contains various functional groups, including an acetamide group, a bromo substituent, and hexyloxy chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Acetamide Core: The initial step involves the reaction of 2,6-dimethylaniline with acetic anhydride to form N-(2,6-dimethylphenyl)acetamide.

    Introduction of the Bromo Group: The acetamide is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent.

    Attachment of Hexyloxy Chains: The final step involves the reaction of the bromoacetamide with 2,2-bis(hexyloxy)ethanol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

Scientific Research Applications

N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo group and hexyloxy chains can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)acetamide: Lacks the bromo and hexyloxy substituents.

    N-[2,2-Bis(hexyloxy)ethyl]-N-(2,6-dimethylphenyl)acetamide: Lacks the bromo substituent.

    2-Bromo-N-(2,6-dimethylphenyl)acetamide: Lacks the hexyloxy chains.

Uniqueness

N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the bromo group allows for further functionalization, while the hexyloxy chains can enhance solubility and membrane permeability.

Properties

CAS No.

61366-01-6

Molecular Formula

C24H40BrNO3

Molecular Weight

470.5 g/mol

IUPAC Name

2-bromo-N-(2,2-dihexoxyethyl)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C24H40BrNO3/c1-5-7-9-11-16-28-23(29-17-12-10-8-6-2)19-26(22(27)18-25)24-20(3)14-13-15-21(24)4/h13-15,23H,5-12,16-19H2,1-4H3

InChI Key

YRZQSKWBTBZKLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(CN(C1=C(C=CC=C1C)C)C(=O)CBr)OCCCCCC

Origin of Product

United States

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